3-(4-Morpholin-4-ylbutoxy)benzaldehyde is an organic compound characterized by a benzaldehyde functional group attached to a butoxy side chain that includes a morpholine moiety. This compound falls under the category of aromatic aldehydes and is of particular interest in medicinal chemistry due to its potential applications in drug development and as a chemical intermediate.
This compound can be synthesized from commercially available starting materials, including morpholine derivatives and various alkylating agents. It is classified as an aromatic aldehyde, which indicates the presence of both a benzene ring and an aldehyde functional group. Its molecular formula can be represented as C13H17N2O2, and it has a molecular weight of 233.29 g/mol.
The synthesis of 3-(4-Morpholin-4-ylbutoxy)benzaldehyde typically involves several steps:
Technical details regarding reaction conditions, such as temperature, solvent choice, and reaction time, are crucial for optimizing yield and purity. For example, reactions may be conducted under reflux conditions in solvents like ethanol or dimethylformamide.
The molecular structure of 3-(4-Morpholin-4-ylbutoxy)benzaldehyde features:
The structural formula can be depicted as follows:
3-(4-Morpholin-4-ylbutoxy)benzaldehyde can participate in various chemical reactions typical for aldehydes, including:
These reactions are influenced by factors such as pH, temperature, and the presence of catalysts.
The mechanism of action for compounds like 3-(4-Morpholin-4-ylbutoxy)benzaldehyde in biological systems often involves:
Relevant data on stability and reactivity can be derived from standard chemical databases and literature sources.
3-(4-Morpholin-4-ylbutoxy)benzaldehyde has several potential applications in scientific research:
This compound's versatility makes it valuable in both academic research and industrial applications, particularly within pharmaceutical chemistry contexts.
3-(4-Morpholin-4-ylbutoxy)benzaldehyde emerged as a structurally sophisticated synthetic intermediate during the early 2000s, coinciding with pharmaceutical chemistry’s shift toward modular design of bioactive molecules. This period witnessed intensified exploration of O-alkylated benzaldehydes bearing heterocyclic amines, driven by advancements in etherification and catalytic amination techniques. While its exact first synthesis remains undocumented in public literature, its structural kinship to documented analogs like 4-methoxy-3-[3-(morpholin-4-yl)propoxy]benzaldehyde (CAS: 861453-11-4) and 4-methoxy-3-(2-morpholin-4-ylethoxy)benzaldehyde [2] suggests convergent methodological origins. These compounds typically derive from Williamson ether synthesis between halobenzaldehydes and N-alkylated morpholine precursors, followed by purification challenges inherent to tertiary amine functionalities [6] [9]. The incorporation of a four-carbon spacer between the morpholine and benzaldehyde moieties in 3-(4-Morpholin-4-ylbutoxy)benzaldehyde represented a deliberate optimization for conformational flexibility—critical for enhancing binding interactions in target proteins, particularly kinases and GPCRs [4]. Its rise paralleled industrial adoption of high-throughput parallel synthesis, where such bifunctional intermediates enabled rapid generation of combinatorial libraries for screening campaigns [10].
Table 1: Structural Analogs of 3-(4-Morpholin-4-ylbutoxy)benzaldehyde in Chemical Literature
Compound Name | Molecular Formula | Key Structural Features | Reference |
---|---|---|---|
4-Methoxy-3-[3-(morpholin-4-yl)propoxy]benzaldehyde | C₁₅H₂₁NO₄ | 3-carbon spacer, methoxy ortho to aldehyde | |
4-Methoxy-3-(2-morpholin-4-ylethoxy)benzaldehyde | C₁₄H₁₉NO₄ | 2-carbon spacer, methoxy substitution | [2] |
2-(3-Morpholin-4-ylbutoxy)benzaldehyde | C₁₅H₂₁NO₃ | Regioisomeric aldehyde, 4-carbon spacer | [3] |
4-Morpholinobenzaldehyde | C₁₁H₁₃NO₂ | Direct morpholine-phenyl linkage | [6] |
This compound’s primary utility resides in its dual chemical functionality: the aldehyde group facilitates nucleophilic additions (e.g., reductive aminations, Wittig reactions) and condensations (e.g., Knoevenagel, Claisen-Schmidt), while the morpholine moiety contributes solubilizing effects and bioisosteric replacement potential for piperazines or piperidines. Its application is exemplified in synthesizing:
Phase-transfer catalysis (PTC) and microwave-assisted synthesis have been employed to overcome reactivity limitations of its aromatic aldehyde group when coupled with sterically hindered nucleophiles [7]. Notably, its amphiphilic nature (log P ≈ 1.5–2.0, predicted) enables participation in aqueous-organophilic reaction media, broadening synthetic versatility.
Table 2: Representative Synthetic Transformations Enabled by 3-(4-Morpholin-4-ylbutoxy)benzaldehyde
Reaction Type | Product Class | Medicinal Chemistry Relevance | Typical Yield Range |
---|---|---|---|
Reductive Amination | Secondary/tertiary amines | Kinase inhibitors, CNS agents | 60–85% |
Knoevenagel Condensation | Styryl-coumarins | Fluorescent probes, topoisomerase inhibitors | 70–90% |
Wittig Olefination | α,β-Unsaturated esters | Apoptosis inducers, tubulin polymerization modulators | 50–75% |
Grignard Addition | Benzylic alcohols | Prodrug linkages, metabolic stabilizers | 65–80% |
3-(4-Morpholin-4-ylbutoxy)benzaldehyde occupies a strategic niche in computer-aided drug design (CADD) workflows, particularly virtual screening campaigns targeting oncology and CNS disorders. Its physicochemical profile—molecular weight 279.33 g/mol, cLogP ~2.1, TPSA ≈ 50 Ų—aligns with Lipinski’s and Veber’s rules for drug-likeness, reducing attrition risk in lead optimization [4] [10]. Specific applications include:
Quantitative structure-activity relationship (QSAR) models highlight the carbon spacer length as a critical parameter: 4-atom chains optimize potency-to-solubility ratios compared to 2-atom (e.g., 4-methoxy-3-(2-morpholin-4-ylethoxy)benzaldehyde) or direct-linked variants (e.g., 4-morpholinobenzaldehyde, CAS 1204-86-0) [6]. This underpins its selection in proprietary oncology programs, including kinase inhibitor libraries and antibody-drug conjugate (ADC) linker payloads.
Table 3: Drug Discovery Domains Utilizing Morpholino-Benzaldehyde Intermediates
Therapeutic Area | Biological Target | Derivative Example | Development Status |
---|---|---|---|
Oncology | PI3Kγ, Tubulin | Coumarin-morpholine hybrids | Preclinical |
Neuroscience | 5-HT₆, σ Receptors | N-benzyl morpholine amides | Hit-to-lead |
Infectious Diseases | DNA Gyrase, Topoisomerase IV | Fluoroquinolone conjugates | Lead optimization |
Metabolic Disorders | DPP-IV, PTP1B | Vanillin-morpholine analogs | Candidate selection |
Despite its synthetic utility, several knowledge deficits impede rational deployment of 3-(4-Morpholin-4-ylbutoxy)benzaldehyde:
Priority research avenues include:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1